molecular formula C12H15LiN4O3 B2721962 6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt CAS No. 2007909-54-6

6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt

Cat. No.: B2721962
CAS No.: 2007909-54-6
M. Wt: 270.22
InChI Key: YVJMVWUCBSHQLC-UHFFFAOYSA-M
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Description

“6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt” is a chemical compound with the CAS Number: 2007909-54-6 . It is also known as lithium 6-((1-acetylpiperidin-4-yl)amino)pyrimidine-4-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N4O3.Li/c1-8(17)16-4-2-9(3-5-16)15-11-6-10(12(18)19)13-7-14-11;/h6-7,9H,2-5H2,1H3,(H,18,19)(H,13,14,15);/q;+1/p-1 . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 270.22 . It is a white solid and should be stored at 0-8°C .

Scientific Research Applications

Regioexhaustive Functionalization

One area of application involves the regioexhaustive functionalization of pyridines, where similar compounds are used as substrates in organic synthesis to achieve site-selective functionalization. This process can be crucial for the development of novel organic compounds with specific properties, potentially including pharmaceuticals or materials science applications (Cottet & Schlosser, 2004).

Dual Inhibitors for Cancer Therapy

Compounds within the same family have been designed as dual inhibitors, targeting essential enzymes in cancer cell proliferation. For instance, 6-substituted pyrrolo[2,3-d]pyrimidines have been investigated for their potential as antitumor agents, highlighting the significance of pyrimidine derivatives in developing novel therapeutics (Liu et al., 2016).

Directed Lithiation

The directed lithiation of pyridinecarboxylic acids, including their lithium salts, showcases another application. This methodology is utilized in synthetic chemistry to selectively deprotonate and functionalize aromatic compounds, paving the way for creating complex molecules with potential applications ranging from drug synthesis to material science (Mongin, Trécourt, & Quéguiner, 1999).

Synthesis of Functionalized Heteroarylpyrimidines

The synthesis of new pyrimidylboronic acids and their application in Suzuki cross-coupling reactions demonstrate the utility of pyrimidine derivatives in creating highly functionalized molecules. These compounds have significant implications in pharmaceutical research and development, offering a pathway to synthesize novel drugs and biological probes (Clapham et al., 2007).

Anionic Cycloaddition Reactions

Anionic cycloaddition reactions involving pyrimidinecarboxylate derivatives underscore the versatility of these compounds in forming quinazoline derivatives, which are of interest due to their pharmacological properties. This synthesis route can lead to the development of new therapeutic agents, showcasing the broad applicability of pyrimidine derivatives in medicinal chemistry (Wada et al., 1992).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

lithium;6-[(1-acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3.Li/c1-8(17)16-4-2-9(3-5-16)15-11-6-10(12(18)19)13-7-14-11;/h6-7,9H,2-5H2,1H3,(H,18,19)(H,13,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJMVWUCBSHQLC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15LiN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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